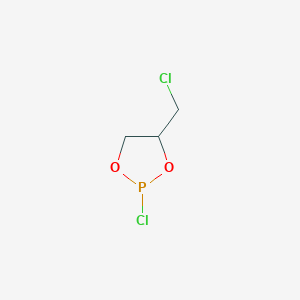
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- is a chemical compound with the molecular formula C₃H₅Cl₂O₂P and a molecular weight of 174.95 g/mol . This compound is part of the dioxaphospholane family, which are cyclic organic phosphorus compounds. It is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- typically involves the reaction of phosphorus trichloride with glycols. One common method includes the reaction of phosphorus trichloride with 3-chloro-1,2-propanediol . The reaction is carried out under controlled temperature conditions, usually around 10°C, and involves the use of solvents like xylene . The product is then purified through distillation.
Analyse Chemischer Reaktionen
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly reactive and can be substituted by various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in the synthesis of complex molecules in both organic and inorganic chemistry .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- can be compared with other similar compounds such as:
2-Chloro-4-methyl-1,3,2-dioxaphospholane: This compound has a similar structure but with a methyl group instead of a chloromethyl group.
2-Chloro-1,3,2-dioxaphospholane: This compound lacks the chloromethyl group and has different reactivity.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound has an additional oxygen atom, making it more oxidized.
The uniqueness of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- lies in its dual chlorine atoms, which provide distinct reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
25169-10-2 |
|---|---|
Molekularformel |
C3H5Cl2O2P |
Molekulargewicht |
174.95 g/mol |
IUPAC-Name |
2-chloro-4-(chloromethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H5Cl2O2P/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
InChI-Schlüssel |
OUWWZPVJTGEJAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OP(O1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


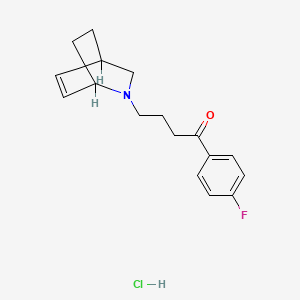
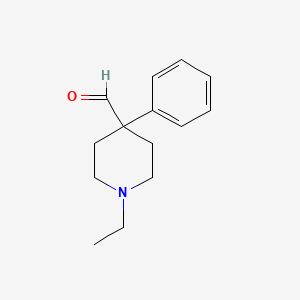
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

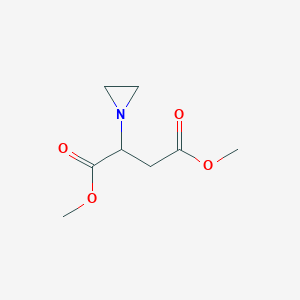
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
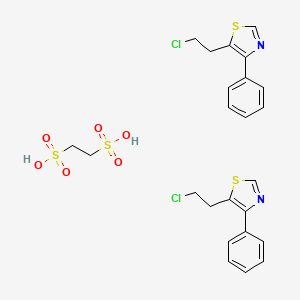
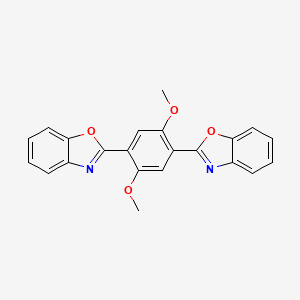
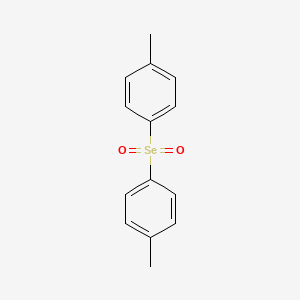
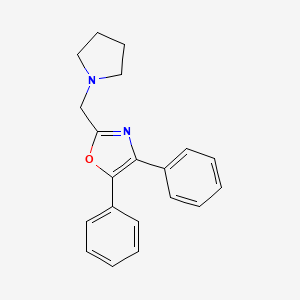
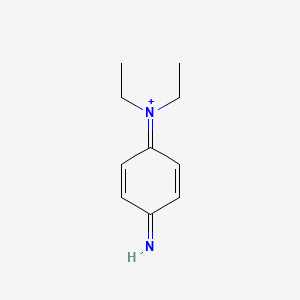
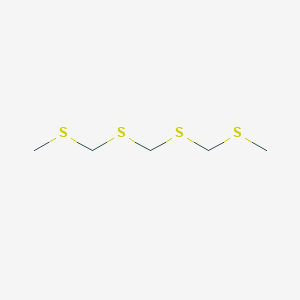
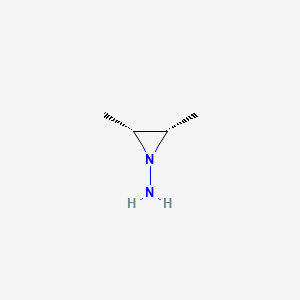
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
